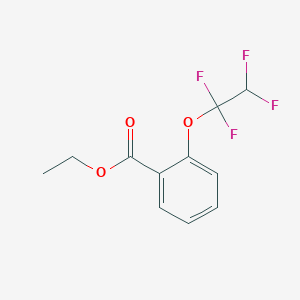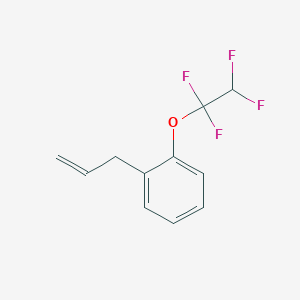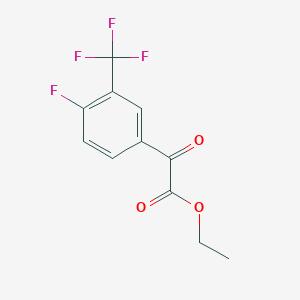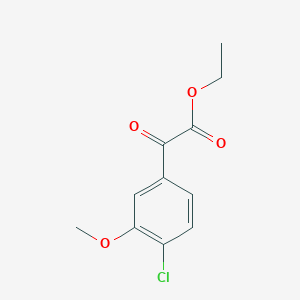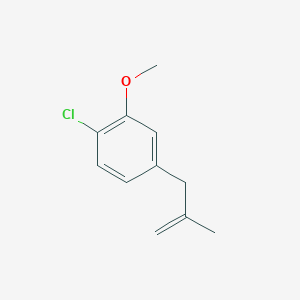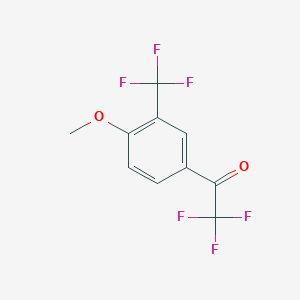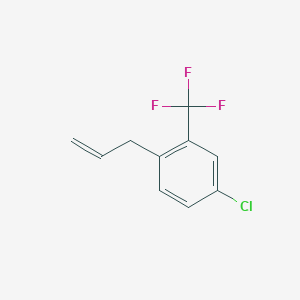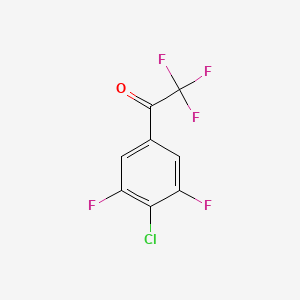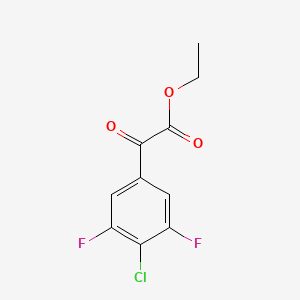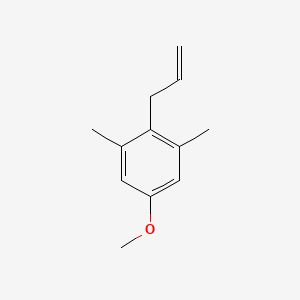
2-Allyl-5-methoxy-1,3-dimethylbenzene
Descripción general
Descripción
2-Allyl-5-methoxy-1,3-dimethylbenzene is an organic compound belonging to the class of aromatic ethers It features a benzene ring substituted with an allyl group, a methoxy group, and two methyl groups
Synthetic Routes and Reaction Conditions:
-
Alkylation of 5-methoxy-1,3-dimethylbenzene:
Starting Material: 5-methoxy-1,3-dimethylbenzene.
Reagents: Allyl bromide, a base such as potassium carbonate.
Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the alkylation process.
-
Friedel-Crafts Alkylation:
Reagents: Allyl chloride, aluminum chloride (AlCl₃) as a catalyst.
Conditions: The reaction is conducted under anhydrous conditions, often in a solvent like dichloromethane, at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes using optimized conditions to maximize yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Reactions are usually carried out in acidic or neutral aqueous solutions.
Products: Oxidation of the allyl group can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction:
Reagents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Conditions: Reactions are conducted under atmospheric or elevated pressures of hydrogen.
Products: Reduction of the allyl group results in the formation of 2-propyl-5-methoxy-1,3-dimethylbenzene.
-
Substitution:
Reagents: Halogens (e.g., bromine), nucleophiles (e.g., sodium methoxide).
Conditions: Reactions are performed in solvents like chloroform or ethanol.
Products: Halogenation or nucleophilic substitution at the allyl group or aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Halogenating Agents: Bromine, chlorine.
Aplicaciones Científicas De Investigación
2-Allyl-5-methoxy-1,3-dimethylbenzene has several applications in scientific research:
-
Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a precursor for the preparation of various functionalized aromatic compounds.
-
Material Science:
- Utilized in the development of novel polymers and resins with specific properties.
- Investigated for its potential use in the fabrication of organic electronic materials.
-
Biological Studies:
- Explored for its biological activity, including potential antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules.
-
Medicinal Chemistry:
- Investigated as a potential lead compound for the development of new pharmaceuticals.
- Examined for its pharmacological effects and therapeutic potential.
Mecanismo De Acción
The mechanism of action of 2-allyl-5-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the allyl and methoxy groups.
Pathways: Modulation of biochemical pathways related to oxidative stress, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
-
2-Allyl-5-methoxy-1,4-dimethylbenzene:
- Similar structure but with a different substitution pattern on the benzene ring.
- Exhibits different reactivity and physical properties.
-
2-Allyl-4-methoxy-1,3-dimethylbenzene:
- Another isomer with the methoxy group in a different position.
- Shows distinct chemical behavior and applications.
Uniqueness:
- The specific arrangement of the allyl, methoxy, and methyl groups in 2-allyl-5-methoxy-1,3-dimethylbenzene imparts unique reactivity and properties.
- Its particular substitution pattern makes it a valuable compound for targeted synthetic applications and research studies.
Propiedades
IUPAC Name |
5-methoxy-1,3-dimethyl-2-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-6-12-9(2)7-11(13-4)8-10(12)3/h5,7-8H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPDEHVSPPZWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC=C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


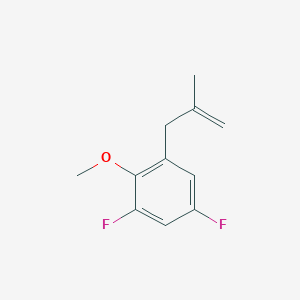

![2,2,2-Trifluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone](/img/structure/B8002151.png)
